2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an isonicotinamide moiety, and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridin-2-ylmethyl intermediate: This can be achieved by reacting pyridine-2-carboxaldehyde with a suitable reducing agent.
Cyclopentyloxy group introduction: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions.
Coupling with isonicotinamide: The final step involves coupling the pyridin-2-ylmethyl intermediate with isonicotinamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the isonicotinamide moiety.
Substitution: Substituted derivatives at the pyridine or cyclopentyloxy positions.
Scientific Research Applications
2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide: Similar structure but with the pyridine ring at a different position.
2-(cyclopentyloxy)-N-(pyridin-4-ylmethyl)isonicotinamide: Another positional isomer.
2-(cyclopentyloxy)-N-(pyridin-2-ylethyl)isonicotinamide: Variation in the alkyl chain length.
Uniqueness
2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyloxy group adds steric hindrance, potentially affecting its binding affinity to molecular targets.
Properties
IUPAC Name |
2-cyclopentyloxy-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-12-14-5-3-4-9-18-14)13-8-10-19-16(11-13)22-15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPKLXIYDENCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.